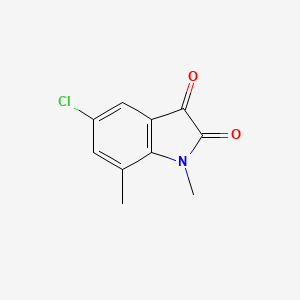

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-chloro-1,7-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXWFTPVQXNCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2,3-dihydro-1H-indole-2,3-dione

- 1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

- 5-chloro-1,7-dimethyl-1H-indole

Uniqueness

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its bicyclic structure and unique substituents. The presence of a chloro group at the 5-position and methyl groups at the 1 and 7 positions contributes to its chemical reactivity and biological properties. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The structural formula of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione can be represented as follows:

Structural Features:

- Chloro Group: Enhances biological activity through potential interactions with biological targets.

- Methyl Groups: Influence solubility and reactivity.

Anticancer Activity

Research has demonstrated that compounds with indole structures exhibit significant anticancer properties. A study involving derivatives of indole showed that certain compounds displayed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| L1a | MCF-7 | <10 |

| L1b | HCT-116 | <5 |

| 5-Chloro-Dimethyl-Indole | MCF-7 | TBD |

Antimicrobial Activity

5-Chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has also been evaluated for its antimicrobial properties. Studies indicate that similar indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from indoles have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| 5-Chloro-Dimethyl-Indole | P. aeruginosa | TBD |

The mechanisms by which 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione exerts its biological effects are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . Additionally, the interaction with DNA has been noted in some studies as a potential pathway for its anticancer activity.

Case Studies

Recent research has focused on synthesizing metal complexes of indoles to enhance their biological activity. For example, a study demonstrated that indole-based metal complexes exhibited higher cytotoxicity against cancer cell lines compared to their free ligands . This suggests that the incorporation of metal ions may augment the therapeutic potential of indole derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, describes using PEG-400/DMF solvent mixtures with CuI catalysis for indole derivatives, yielding 42% after column chromatography (70:30 ethyl acetate/hexane). For the target compound, introduce chloro and methyl groups via halogenation (e.g., using N-chlorosuccinimide) and Friedel-Crafts alkylation, respectively. Optimize purity via recrystallization (e.g., ethanol/water) or gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methyl groups at C1/C7, chloro at C5). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., FAB-HRMS in ). FT-IR identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Elemental analysis ensures stoichiometric ratios (e.g., C, H, N percentages as in ) .

Q. How can researchers design preliminary cytotoxicity assays for this compound?

- Methodological Answer : Follow protocols from : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Assess mitochondrial membrane potential via JC-1 staining to confirm apoptosis. Validate results with flow cytometry for cell cycle analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methyl positions) influence bioactivity in indole-2,3-dione derivatives?

- Methodological Answer : and highlight that chloro substitution at C5 (vs. C6/C7) enhances cytotoxicity due to increased electrophilicity. Methyl groups at C1/C7 improve lipid solubility, as seen in . Use SAR studies: synthesize analogs (e.g., 5-fluoro, 7-ethyl), test in in vitro models, and correlate logP values with activity via HPLC-derived partition coefficients .

Q. How should researchers address contradictions in solubility vs. activity data for halogenated indole-2,3-diones?

- Methodological Answer : If high chloro-substitution reduces solubility () but improves activity ( ), employ prodrug strategies (e.g., esterification) or nanoparticle encapsulation. Validate via solubility assays (shake-flask method) and molecular dynamics simulations to predict solvent interactions. Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) .

Q. What computational methods predict binding interactions of this compound with biological targets?

Q. How can degradation pathways be elucidated under stressed conditions (e.g., light, heat)?

- Methodological Answer : Conduct forced degradation studies: Expose the compound to UV light (254 nm, 48 hrs), heat (60°C, 72 hrs), and acidic/alkaline conditions (0.1M HCl/NaOH, 24 hrs). Analyze degradation products via LC-MS/MS (Q-TOF) and identify major fragments (e.g., dechlorinated or demethylated derivatives). Use kinetic modeling to estimate half-lives .

Q. What validation parameters are essential for quantitative HPLC analysis of this compound?

- Methodological Answer : Follow ICH guidelines: Validate linearity (1–100 µg/mL, R² >0.99), precision (%RSD <2%), accuracy (spiked recovery 98–102%), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL). Use a C18 column (3.5 µm, 150 mm) with isocratic elution (acetonitrile:water 55:45, 1 mL/min). Compare retention times with standards from .

Q. How can enantiomeric purity be ensured during synthesis?

Q. What protocols ensure stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.